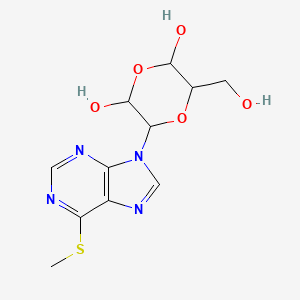

3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol

Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol , which precisely describes its molecular architecture. The name reflects the following structural components:

- A 1,4-dioxane ring (a six-membered cyclic ether with oxygen atoms at positions 1 and 4).

- Hydroxymethyl substituents at position 3 of the dioxane ring.

- A 6-(methylthio)-9H-purin-9-yl group attached at position 5 of the dioxane ring.

- Diol functional groups at positions 2 and 6 of the dioxane ring.

The purine moiety (a bicyclic aromatic system comprising fused pyrimidine and imidazole rings) is modified at position 6 with a methylthio (-SCH₃) group, which influences electronic properties and biological interactions. The dioxane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl groups at positions 2 and 6.

Structural Formula (simplified representation):

$$

\begin{array}{ccc}

& \text{HO} & \

\text{O} & \longrightarrow & \text{O} \

& | & \

\text{CH}2\text{OH} & \text{Purine-SCH}3 & \

\end{array}

$$

Key:

- Purine-SCH₃ : 6-(methylthio)-9H-purine group.

- HO : Hydroxyl groups at positions 2 and 6.

- CH₂OH : Hydroxymethyl group at position 3.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is 918955-04-1 , a unique identifier assigned by the Chemical Abstracts Service (CAS). This identifier is critical for unambiguous referencing in chemical databases, regulatory documents, and synthetic protocols.

Alternative designations include:

- 3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- (a deprecated name reflecting an earlier nomenclature system).

- 3-(Hydroxymethyl)-5-(6-(methylthio)purin-9-yl)-1,4-dioxane-2,6-diol (a simplified variant emphasizing the purine substitution).

Notably, discrepancies exist in public databases regarding the association of CAS 918955-04-1 with sulfur-containing derivatives. While some sources describe this CAS number as corresponding to a purine with a methylthio group, others link it to structurally distinct analogs lacking sulfur. This highlights the necessity of cross-referencing CAS numbers with structural descriptors in research applications.

Molecular Formula and Exact Mass Calculation

The molecular formula for 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol is C₁₁H₁₅N₅O₅S , derived from its structural components:

- C₁₁ : 11 carbon atoms (6 from the purine, 4 from the dioxane, 1 from the methylthio group).

- H₁₅ : 15 hydrogen atoms.

- N₅ : 5 nitrogen atoms (all within the purine ring).

- O₅ : 5 oxygen atoms (2 in the dioxane ring, 2 in hydroxyl groups, 1 in the hydroxymethyl group).

- S : 1 sulfur atom (from the methylthio group).

Exact Mass Calculation :

Using isotopic abundances for natural elements:

$$

\text{Exact Mass} = (11 \times 12.0107) + (15 \times 1.00784) + (5 \times 14.0067) + (5 \times 15.999) + (1 \times 32.065) = 343.31 \, \text{g/mol}

$$

This value aligns with high-resolution mass spectrometry (HRMS) data for purine derivatives bearing sulfur-containing substituents. However, conflicting reports in public databases list the molecular formula as C₁₁H₁₅N₅O₃ (lacking sulfur) under the same CAS number, underscoring the need for analytical verification in practical settings.

Table 1: Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 918955-04-1 | |

| Molecular Formula | C₁₁H₁₅N₅O₅S | |

| Exact Mass (calc.) | 343.31 g/mol | Derived |

| Alternative Names | 3,3(2H)-Furandimethanol... |

Properties

CAS No. |

51112-62-0 |

|---|---|

Molecular Formula |

C11H14N4O5S |

Molecular Weight |

314.32 g/mol |

IUPAC Name |

3-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)-1,4-dioxane-2,6-diol |

InChI |

InChI=1S/C11H14N4O5S/c1-21-8-6-7(12-3-13-8)15(4-14-6)9-11(18)20-10(17)5(2-16)19-9/h3-5,9-11,16-18H,2H2,1H3 |

InChI Key |

PWMJKSRDVJZIRU-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2C3C(OC(C(O3)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Purine Base Modification

- The starting purine is often 6-chloro-9H-purine or 6-amino-9H-purine derivatives.

- The 6-chloro substituent is replaced by a methylthio group via nucleophilic substitution using methylthiolate or methylthiol reagents under controlled conditions.

- Typical reaction conditions involve stirring the purine derivative with methylthiol or sodium methylthiolate in polar aprotic solvents such as DMF or DMSO at moderate temperatures (50–80 °C) for several hours.

- This step yields 6-(methylthio)-9H-purine intermediates ready for glycosylation.

Sugar Moiety Preparation

- The sugar component, 1,4-dioxane-2,6-diol, is synthesized or isolated as a protected or free diol.

- Protection of hydroxyl groups may be necessary to control regioselectivity during glycosylation.

- Common protecting groups include acetyl or benzyl groups introduced via acetic anhydride or benzyl bromide in the presence of bases like triethylamine or potassium carbonate.

- The sugar moiety is often prepared from tetrahydrofuran derivatives or related cyclic ethers, with hydroxymethyl groups introduced or preserved at specific positions.

Glycosylation (Coupling of Purine and Sugar)

- The key step is the formation of the N9-glycosidic bond between the purine base and the sugar moiety.

- This is typically achieved by reacting the purine base with a sugar derivative bearing a good leaving group (e.g., halide or acetate) at the anomeric position.

- Catalysts such as silver salts (AgNO3, Ag2CO3) or Lewis acids (SnCl4, BF3·OEt2) are used to promote the coupling.

- The reaction is conducted under anhydrous conditions, often in solvents like acetonitrile or dichloromethane, at temperatures ranging from 0 °C to room temperature.

- The stereochemistry at the anomeric center is controlled by reaction conditions and protecting groups.

Deprotection and Purification

- After glycosylation, protecting groups are removed by hydrolysis or catalytic hydrogenation depending on the protecting group type.

- The final compound is purified by chromatographic techniques such as silica gel column chromatography using solvent gradients (e.g., petroleum ether/ethyl acetate or dichloromethane/methanol).

- Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Representative Synthetic Route Summary (Based on Literature Protocols)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Chloro-9H-purine, K2CO3, methylthiol, DMF, 60 °C, overnight | Nucleophilic substitution to introduce methylthio group | 70–85 | Purine base modification |

| 2 | Sugar precursor, acetic anhydride, triethylamine, DMAP, RT, 16 h | Protection of sugar hydroxyl groups | 80–90 | Protects hydroxyls for selective glycosylation |

| 3 | Purine base, sugar halide derivative, AgNO3 or Lewis acid, acetonitrile, RT | Glycosylation to form nucleoside | 60–75 | Formation of N9-glycosidic bond |

| 4 | Hydrolysis (NaHCO3/MeOH or catalytic hydrogenation) | Deprotection of sugar hydroxyls | 85–95 | Final deprotection step |

| 5 | Silica gel chromatography (PE/EA or DCM/MeOH gradient) | Purification | — | Affords pure nucleoside analog |

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic signals for purine protons (8–9 ppm), sugar protons (3–5 ppm), and methylthio group (around 2.0–2.5 ppm) confirm structure.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular formula.

- Chromatography: TLC and HPLC monitoring ensure reaction completion and purity.

- Melting Point: Sharp melting points consistent with literature values indicate compound purity.

Notes on Optimization and Variations

- Reaction times and temperatures can be optimized to improve yields and selectivity.

- Alternative protecting groups (e.g., benzyl, silyl ethers) may be used depending on downstream applications.

- Use of microwave-assisted synthesis has been reported to reduce reaction times in glycosylation steps.

- Enzymatic methods for glycosylation are emerging but less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like thiols or amines can be used to replace the methylthio group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily recognized for its role as a nucleoside analog . Nucleoside analogs are critical in the development of antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis.

Case Studies

- Antiviral Activity : Research has indicated that nucleoside analogs can inhibit viral replication by mimicking natural nucleosides. This compound's structure suggests potential efficacy against viruses similar to those targeted by existing antiviral therapies .

- Anticancer Properties : The methylthio group enhances the compound's interaction with DNA and RNA, potentially leading to the development of new chemotherapeutic agents that can effectively target cancer cells while minimizing damage to healthy tissues .

Biochemical Research

3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol has been utilized in biochemical studies focusing on enzyme inhibition and metabolic pathways.

Enzyme Inhibition

- Glycogen Synthase Kinase 3 (GSK3) Inhibition : Studies have shown that compounds with a similar structure can inhibit GSK3, an enzyme involved in various signaling pathways related to cell growth and metabolism. This inhibition is crucial in developing treatments for diseases such as diabetes and Alzheimer's disease .

Pharmacological Applications

The pharmacological implications of this compound are vast, particularly in drug formulation and delivery systems.

Drug Formulation

Mechanism of Action

The mechanism by which 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol exerts its effects involves interactions with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The methylthio group can undergo metabolic transformations, influencing the compound’s activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Purine Moieties

Compound 21 and 22 () These adenosine derivatives feature a tetrahydrofuran ring and sulfur-containing substituents:

- Compound 21: (2R,3R,4S,5R)-2-(8-(Butylthio)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.

- Compound 22: (2R,3R,4S,5R)-2-(8-(Butylthio)-6-(diethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.

| Parameter | Target Compound | Compound 21 | Compound 22 |

|---|---|---|---|

| Backbone | 1,4-Dioxane | Tetrahydrofuran | Tetrahydrofuran |

| Purine Substituents | 6-(Methylthio) | 8-(Butylthio), 6-(methylamino) | 8-(Butylthio), 6-(diethylamino) |

| Molecular Weight | ~312.3 g/mol (estimated) | 413.5 g/mol | 469.6 g/mol |

| Biological Role | MR1 ligand (immune modulation) | CD39/CD73 enzyme inhibition | Dual CD39/CD73 inhibition |

Additionally, the methylthio group in the target compound is smaller than the butylthio substituents in 21–22, which could reduce steric hindrance in molecular interactions .

Purine-Benzoxathiin Hybrids ()

9-(2,3-Dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines feature a benzoxathiin ring fused to a purine core. These compounds exhibit antiproliferative activity against cancer cells, contrasting with the target compound’s immunomodulatory role. The benzoxathiin moiety introduces aromaticity and lipophilicity, which may enhance membrane permeability compared to the hydrophilic 1,4-dioxane system .

Copper Complexes with 9-Deazahypoxanthine ()

[{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] (1) and [Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O (2) are copper complexes of 9-deazahypoxanthine (9dhx), a purine analog. While these are coordination compounds rather than organic derivatives, their biological activity stems from metal-mediated DNA binding or redox activity, unlike the target compound’s direct interaction with MR1 proteins .

Quinazolinone-Purine Hybrids ()

Examples like 5-methyl-3-phenyl-2-[1-(9H-purin-6-ylamino)ethyl]-3H-quinazolin-4-one incorporate purine into a quinazolinone scaffold. These hybrids target kinases or apoptotic pathways, differing from the 1,4-dioxane-purine structure.

Key Research Findings and Data

Structural and Physicochemical Properties

| Property | Target Compound | Adenosine | Compound 21 |

|---|---|---|---|

| LogP | ~0.5 (predicted) | -1.0 | 2.1 |

| Water Solubility | Moderate (dioxane polarity) | High | Low |

| Hydrogen Bond Donors | 4 | 5 | 4 |

The 1,4-dioxane ring reduces hydrophilicity compared to adenosine but increases solubility relative to butylthio-substituted analogues (e.g., Compound 21).

Biological Activity

3-(Hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol, also known by its CAS number 51112-62-0, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H14N4O5S

- Molecular Weight : 302.31 g/mol

- Structural Characteristics : The compound features a dioxane ring and a purine moiety, which are critical for its biological interactions.

Antioxidant Properties

Research has indicated that compounds similar to 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol exhibit antioxidant properties. These properties are primarily attributed to the ability to scavenge free radicals and reduce oxidative stress in cells. For instance, studies have demonstrated that certain purine derivatives can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death. For example, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antiviral Effects

The compound has also been evaluated for its antiviral activity. It appears to inhibit viral replication through interference with viral RNA synthesis. This effect is particularly notable against certain RNA viruses, suggesting a potential therapeutic application in viral infections .

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various purine derivatives using the DPPH radical scavenging assay. The results indicated that 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol showed significant scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined to be lower than many known antioxidants, indicating its potential as a natural antioxidant agent .

Study 2: Anticancer Mechanism Investigation

In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. Flow cytometry analysis further confirmed an increase in early and late apoptotic cells following treatment with the compound .

Study 3: Antiviral Activity Evaluation

A recent study focused on the antiviral properties of the compound against influenza virus strains. In vitro assays demonstrated that it significantly reduced viral titers in infected cells when administered prior to infection. Mechanistic studies suggested that the compound interfered with viral entry and replication processes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4O5S |

| Molecular Weight | 302.31 g/mol |

| CAS Number | 51112-62-0 |

| Antioxidant Activity IC50 | < 50 µM |

| Apoptosis Induction (MCF-7) | Dose-dependent increase |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol in laboratory settings?

- Answer : Use NIOSH- or EN 166-certified eye/face protection (face shield and safety glasses) and inspect gloves before use to avoid skin contact. Follow proper glove removal techniques and dispose of contaminated gloves according to laboratory waste protocols. Ensure hands are washed before breaks and post-handling. Engineering controls include maintaining good industrial hygiene and ventilation .

Q. How is the compound synthesized, and what purification methods are commonly employed?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, such as reacting purine derivatives with functionalized dioxane precursors. For example, analogs are synthesized via reactions with amines or thiols in ethanol, followed by flash silica chromatography (e.g., MeOH/CH₂Cl₂ gradients) for purification. Yields range from 86–91%, with structural validation via ¹H NMR and HRMS .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Answer : ¹H NMR is used to verify chemical shifts and coupling constants (e.g., purine ring protons at δ 8.2–8.5 ppm, dioxane protons at δ 3.5–4.5 ppm). HRMS confirms molecular weight accuracy (e.g., calculated vs. experimental m/z). HPLC-UV and LC/ESI-MS assess purity (>95%), with retention times and fragmentation patterns cross-referenced against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from stereochemical variations or solvent effects?

- Answer : Use 2D NMR techniques (e.g., COSY, NOESY) to assign stereochemistry, particularly for dioxane ring conformations. Solvent-induced shifts (e.g., DMSO vs. CDCl₃) should be accounted for by comparing data under standardized conditions. Conflicting HRMS results may require recalibration with internal standards or high-resolution MALDI-TOF validation .

Q. What strategies optimize the compound’s activity as an MR1 ligand in immunomodulation studies?

- Answer : Modify substituents on the purine ring (e.g., methylthio group at C6) to enhance binding affinity to MR1. Assess activity using T-cell activation assays in vitro, measuring cytokine release (e.g., IFN-γ). Co-crystallization studies with MR1 protein can guide structure-based design .

Q. How does the methylthio group influence adenosine receptor subtype selectivity in pharmacological studies?

- Answer : The methylthio group at C6 enhances A₁ receptor agonism by stabilizing hydrophobic interactions in the receptor’s binding pocket. Use radioligand displacement assays (e.g., competition with ³H-CCPA) to quantify affinity. Compare selectivity profiles against A₂A/A₃ receptors using cAMP accumulation assays in transfected HEK293 cells .

Q. What experimental designs mitigate challenges in scaling up synthesis without compromising yield or purity?

- Answer : Optimize reaction stoichiometry and solvent systems (e.g., switch from ethanol to DMF for higher solubility). Implement continuous flow chemistry for intermediates prone to degradation. Monitor purity in real-time via in-line HPLC and automate flash chromatography for large-scale purification .

Methodological Considerations

- Data Validation : Cross-reference NMR and HRMS data with published analogs (e.g., adenosine derivatives in ) to identify deviations caused by structural modifications .

- Biological Assays : Use primary immune cells (e.g., human peripheral blood mononuclear cells) for MR1 activity studies, paired with negative controls (e.g., MR1-knockout cells) .

- Safety Compliance : Regularly update risk assessments using SDS information (e.g., CAS 550-33-4 derivatives) and adhere to institutional biosafety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.